molecular formula C18H19NO4 B12884902 5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one CAS No. 652976-55-1

5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one

Cat. No.: B12884902
CAS No.: 652976-55-1
M. Wt: 313.3 g/mol
InChI Key: UXSBGNMOBPWVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dimethoxyphenethylamine and isobenzofuran-1(3H)-one.

    Condensation Reaction: The 2,4-dimethoxyphenethylamine is reacted with isobenzofuran-1(3H)-one under acidic or basic conditions to form the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and product purity.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyphenethylamine: A precursor in the synthesis of the target compound.

    Isobenzofuran-1(3H)-one: Another precursor used in the synthesis.

    Other Isobenzofuran Derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

652976-55-1

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

5-[2-(2,4-dimethoxyphenyl)ethylamino]-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H19NO4/c1-21-15-5-3-12(17(10-15)22-2)7-8-19-14-4-6-16-13(9-14)11-23-18(16)20/h3-6,9-10,19H,7-8,11H2,1-2H3

InChI Key

UXSBGNMOBPWVFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCNC2=CC3=C(C=C2)C(=O)OC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.